molecular formula C17H17NO5S2 B2741018 methyl 2-(4-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 896345-51-0

methyl 2-(4-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2741018
CAS No.: 896345-51-0
M. Wt: 379.45
InChI Key: IFGQOWAMFXWCEL-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical and Chemical Properties Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Synthesis and Structural Characterization

  • Benzothiophene derivatives have been synthesized and characterized, providing foundational knowledge for further chemical modifications and applications in various fields of research. The synthesis involves decarboxylation, esterification, and characterization of isomeric benzo[b]thiophenes, which are closely related to the specified compound (Campaigne & Abe, 1975).

Catalytic Applications

  • Certain benzothiophene-based copper polymers have shown catalytic activities in the oxidation of cyclohexane under mild conditions, highlighting the potential use of sulfone-containing benzothiophenes in catalysis (Hazra et al., 2016).

Methodologies in Organic Synthesis

  • Innovative methodologies for the construction of methylsulfonylated and carbonylated benzofurans from related structures demonstrate the versatility of sulfone-containing compounds in organic synthesis (Zhang et al., 2018).

Library Generation for Drug Discovery

  • A diverse library of methyl sulfone-containing benzo[b]thiophene derivatives has been developed for potential applications in drug discovery, showcasing the relevance of such compounds in medicinal chemistry (Cho, Neuenswander & Larock, 2010).

Photocatalytic Applications

  • The photocatalytic generation of 3-(methylsulfonyl)benzo[b]thiophenes from related precursors underlines the potential application of sulfone-containing benzothiophenes in photocatalysis and sustainable chemistry (Gong et al., 2019).

Mechanism of Action

While specific information on the mechanism of action for this compound is not available, thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs continue to be a focus of research due to their potential biological effects and their role in the advancement of various fields such as medicinal chemistry, material science, and industrial chemistry .

Properties

IUPAC Name

methyl 2-[(4-methylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S2/c1-23-17(20)14-12-4-3-5-13(12)24-16(14)18-15(19)10-6-8-11(9-7-10)25(2,21)22/h6-9H,3-5H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGQOWAMFXWCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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